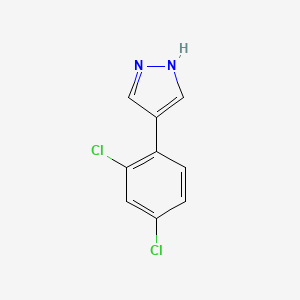
4-(2,4-Dichlorophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dichlorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Numerous studies have reported the anti-inflammatory properties of pyrazole derivatives, including 4-(2,4-Dichlorophenyl)-1H-pyrazole. For instance:
- In Vivo Studies : Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects in carrageenan-induced rat paw edema models, showcasing their potential as alternatives to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
- Mechanism of Action : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens:
- Bacterial Inhibition : Studies have demonstrated that pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity compared to standard antibiotics .
- Fungal Activity : In addition to bacterial activity, some derivatives have shown antifungal properties against species such as Candida albicans, making them candidates for treating fungal infections .
Anticancer Properties
The anticancer potential of pyrazole compounds is a burgeoning area of research:
- Cell Line Studies : Recent investigations have identified that this compound and its derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds have shown selective toxicity towards leukemia and breast cancer cell lines, with IC50 values indicating their effectiveness .
- Mechanisms : The anticancer mechanisms are believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including modulation of signaling proteins involved in cancer progression .
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
1267753-86-5 |
|---|---|
Molekularformel |
C9H6Cl2N2 |
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-1-2-8(9(11)3-7)6-4-12-13-5-6/h1-5H,(H,12,13) |
InChI-Schlüssel |
GXXULLNMANOAKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNN=C2 |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















